Urea, N,N'-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]-
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Overview
Description
Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is a complex organic compound characterized by the presence of bromophenyl and indole groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound with minimal purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield. The use of advanced reaction conditions and catalysts may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated indole derivatives, while reduction may produce de-brominated compounds.
Scientific Research Applications
Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- involves its interaction with specific molecular targets and pathways. The bromophenyl and indole groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(3-bromophenyl)urea: Similar in structure but lacks the indole group.
N,N’-Bis(4-bromophenyl)urea: Similar but with bromine atoms at different positions on the phenyl rings.
Uniqueness
Urea, N,N’-bis[(3-bromophenyl)-1H-indol-1-ylmethyl]- is unique due to the presence of both bromophenyl and indole groups, which confer distinct chemical and biological properties
Properties
CAS No. |
649740-17-0 |
---|---|
Molecular Formula |
C31H24Br2N4O |
Molecular Weight |
628.4 g/mol |
IUPAC Name |
1,3-bis[(3-bromophenyl)-indol-1-ylmethyl]urea |
InChI |
InChI=1S/C31H24Br2N4O/c32-25-11-5-9-23(19-25)29(36-17-15-21-7-1-3-13-27(21)36)34-31(38)35-30(24-10-6-12-26(33)20-24)37-18-16-22-8-2-4-14-28(22)37/h1-20,29-30H,(H2,34,35,38) |
InChI Key |
DRGUQOHRQDMPMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(C3=CC(=CC=C3)Br)NC(=O)NC(C4=CC(=CC=C4)Br)N5C=CC6=CC=CC=C65 |
Origin of Product |
United States |
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